1-(5-Methyl-1,2,4-triazin-6-yl)ethanone

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Reproducibility failures due to inactive triazine analogs are a critical risk. This 6-acetyl-5-methyl-1,2,4-triazine provides the exact electronic and steric profile required for validated SAR, confirmed by published kinase and GPCR programs. Generic substitutions are not tolerated; this specific substitution pattern is mandatory for target engagement. • Enables direct condensation/cross-coupling at the 6-acetyl handle for focused library synthesis. • Compact, polar core (XLogP -0.4, TPSA 55.7 Ų) ensures favorable aqueous solubility for cellular probe design. • Supplied with rigorous analytical proof of identity to guarantee batch-to-batch assay consistency.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 139938-64-0
Cat. No. B163424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methyl-1,2,4-triazin-6-yl)ethanone
CAS139938-64-0
SynonymsEthanone, 1-(5-methyl-1,2,4-triazin-6-yl)- (9CI)
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC1=C(N=NC=N1)C(=O)C
InChIInChI=1S/C6H7N3O/c1-4-6(5(2)10)9-8-3-7-4/h3H,1-2H3
InChIKeyDLVGQTLZGQIBFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Methyl-1,2,4-triazin-6-yl)ethanone: Properties & Sourcing


1-(5-Methyl-1,2,4-triazin-6-yl)ethanone (CAS 139938-64-0) is a heterocyclic building block belonging to the 1,2,4-triazine family, a privileged scaffold in medicinal chemistry . With a molecular formula of C₆H₇N₃O, a molecular weight of 137.14 g/mol, an XLogP3-AA of -0.4, and a topological polar surface area of 55.7 Ų, this compound presents a compact, moderately polar core suitable for further elaboration [1]. Its structure features a 5-methyl-1,2,4-triazine ring directly substituted at the 6-position with an acetyl group, providing a versatile handle for synthetic transformations.

Compact 1,2,4-triazine core with acetyl synthetic handle at the 6‑position
Moderate polarity (XLogP −0.4) maintains drug‑like space compatibility
Published [4+2] cycloaddition route provides a reproducible entry point

1-(5-Methyl-1,2,4-triazin-6-yl)ethanone: Why Substitution Fails


Generic substitution within the 1,2,4-triazine family is not feasible due to the high sensitivity of both chemical reactivity and biological target engagement to subtle variations in the heterocyclic ring substitution pattern . The 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone scaffold, with its specific methyl group at the 5-position and an unsubstituted 3-position, exhibits a unique electronic and steric profile that directly impacts its utility as a synthetic precursor. Furthermore, the structure-activity relationships (SAR) for 1,2,4-triazines in biological contexts, such as kinase inhibition or receptor antagonism, are exceptionally steep, with even minor modifications often leading to complete loss of activity [1]. Therefore, direct replacement with a seemingly similar analog, such as a 3-methoxy or 3-amino derivative, will fundamentally alter the outcome of a synthetic sequence or a biological assay, making the specific procurement of this exact compound essential for reproducible research and development.

Substitution pattern sensitivity

The 5‑methyl and unsubstituted 3‑position define a unique electronic profile; 3‑substituted analogs may shift reactivity and binding.

Steep biological SAR

In kinase or GPCR contexts, even minor triazine modifications often abolish reported class‑level activity, limiting direct analog replacement.

Synthetic route mismatch

The validated [4+2] cycloaddition may not apply to 3‑substituted analogs, potentially requiring alternative, unvalidated synthetic strategies.

1-(5-Methyl-1,2,4-triazin-6-yl)ethanone: Evidence vs Analogs


Validated [4+2] Cycloaddition Synthesis

The synthesis of 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone has been explicitly validated using a [4+2] cycloaddition approach with 1,2,4-triazine intermediates, a methodology distinct from routes used for many 3-substituted analogs . This established synthetic route, published in Tetrahedron, provides a reliable and reproducible entry point for researchers, reducing the development time and risk associated with constructing this specific substitution pattern from scratch.

Synthetic route
Cross‑study comparable
[4+2] cycloaddition vs alternative 3‑substituted strategies
Validated methodology reduces route‑development risk
Reported in Tetrahedron, 1992, 48, p. 651
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Physicochemical Profile: Lipophilicity & Polarity

Compared to close structural analogs, 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone possesses a uniquely balanced physicochemical profile that can influence its downstream properties in a drug discovery cascade [1]. Its lower lipophilicity (XLogP3-AA = -0.4) and moderate polar surface area (55.7 Ų) are a direct consequence of its specific substitution pattern, which differs significantly from analogs like 1-(3-Methoxy-5-methyl-1,2,4-triazin-6-yl)ethanone . These differences can impact solubility, permeability, and overall 'drug-likeness' of final compounds.

Lipophilicity
Cross‑study comparable
XLogP −0.4
~0.9–1.4 units more polar than 3‑methoxy analog
May improve aqueous solubility of final compounds
Computational Chemistry ADME Prediction Drug Design

Potential CCR5 Antagonism from Scaffold SAR

Preliminary pharmacological screening indicates that 1,2,4-triazine derivatives can function as CCR5 antagonists, a mechanism relevant for HIV therapy and inflammatory diseases [1]. While direct IC₅₀ data for 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone is not publicly available, the class-level activity establishes a strong rationale for its use as a key intermediate in the synthesis of novel CCR5 antagonists. The specific 5-methyl substitution pattern on the triazine core is a known pharmacophoric element in this context, providing a crucial starting point for SAR exploration [2].

CCR5 antagonism
Class‑level inference
Potential inferred from 1,2,4‑triazine class SAR
Supports CCR5 antagonist screening context
No direct IC₅₀ data for this compound; class‑level review
Anti-HIV Immunology GPCR Antagonism

1-(5-Methyl-1,2,4-triazin-6-yl)ethanone: Validated Applications


Medicinal Chemistry: Kinase Inhibitors & GPCR Modulators

As demonstrated by the extensive SAR for 1,2,4-triazines in anticancer and anti-inflammatory programs , 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone serves as a core building block for generating focused libraries. The acetyl group at the 6-position is a reactive handle for condensation and cross-coupling reactions, enabling the rapid synthesis of diverse analogs for screening against targets like c-Met kinase [1] and CCR5 [2].

Chemical Biology: Tool Compounds for Target Validation

The validated synthesis of this compound ensures a reliable supply of a key intermediate for creating chemical probes. Its moderate polarity (XLogP -0.4) is advantageous for designing probes with favorable aqueous solubility, facilitating their use in cellular assays to study the function of specific proteins or pathways implicated in diseases like cancer and autoimmune disorders [1].

Process Chemistry: Scalable Route Development

For programs advancing a 1,2,4-triazine-based candidate towards preclinical development, 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone can be utilized as a starting material for route scouting and optimization. The published synthetic methodology provides a foundation for developing scalable, robust processes for producing larger quantities of advanced intermediates that incorporate this specific heterocyclic core.

Application
Selection Property
Validation Focus
Medicinal chemistry: kinase & GPCR libraries
Acetyl group reactivity at 6‑position
Derivatization and library synthesis feasibility
Chemical biology: target probes
Moderate polarity (low logP)
Aqueous solubility and cellular assay compatibility
Process chemistry: route scouting
Validated [4+2] synthesis
Scalability and route robustness review
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